N-(butan-2-yl)-1-methylpyrrolidin-3-amine
Description
N-(butan-2-yl)-1-methylpyrrolidin-3-amine is a tertiary amine featuring a pyrrolidine core substituted with a methyl group at the 1-position and a butan-2-yl group at the 3-amino position. Its structure combines a saturated five-membered heterocycle with branched alkyl substituents, which influence its physicochemical properties, such as lipophilicity and solubility.
Properties
CAS No. |
1247144-71-3 |
|---|---|
Molecular Formula |
C9H20N2 |
Molecular Weight |
156.27 g/mol |
IUPAC Name |
N-butan-2-yl-1-methylpyrrolidin-3-amine |
InChI |
InChI=1S/C9H20N2/c1-4-8(2)10-9-5-6-11(3)7-9/h8-10H,4-7H2,1-3H3 |
InChI Key |
GDEMVFPLEAAZBR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC1CCN(C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(butan-2-yl)-1-methylpyrrolidin-3-amine can be achieved through several methods. One common approach involves the reaction of 1-methylpyrrolidin-3-amine with butan-2-yl halide under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the amine group attacks the electrophilic carbon of the butan-2-yl halide, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through distillation or recrystallization to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
N-(butan-2-yl)-1-methylpyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl halides, basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or other functionalized derivatives.
Scientific Research Applications
N-(butan-2-yl)-1-methylpyrrolidin-3-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(butan-2-yl)-1-methylpyrrolidin-3-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
a. N,N-Dimethylpyrrolidin-3-amine
- Structure: Differs by replacing the butan-2-yl group with a dimethylamino moiety.
- Such dimethylated pyrrolidines are often used as ligands or intermediates in pharmaceutical synthesis .
b. 3-Methyl-N-(pyridin-3-ylmethyl)butan-1-amine
- Structure : Contains a pyridinylmethyl group instead of the pyrrolidine core.
- Properties : The pyridine ring introduces aromaticity and basicity, which may enhance interactions with biological targets (e.g., enzymes or receptors). This compound’s linear butyl chain contrasts with the branched butan-2-yl group in the target molecule, affecting conformational flexibility .
c. [(S)-1-(2-Aminoethyl)-pyrrolidin-3-yl]-benzyl-methyl-amine
- Structure: Features a benzyl group and an aminoethyl side chain on the pyrrolidine ring.
- This highlights how substituent diversity can tailor pharmacological profiles .
Physicochemical Properties
While specific data for N-(butan-2-yl)-1-methylpyrrolidin-3-amine are unavailable, inferences can be drawn from analogs:
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Key Features |
|---|---|---|---|
| This compound | ~156.27 (calculated) | Not reported | Branched alkyl substituent; moderate lipophilicity |
| N,N-Dimethylpyrrolidin-3-amine | 114.19 | Not reported | High polarity due to dimethylamino group |
| N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine | 269.34 | 104–107 | Heteroaromatic core; cyclopropyl substituent |
Biological Activity
N-(butan-2-yl)-1-methylpyrrolidin-3-amine is a compound of increasing interest in pharmacological research due to its potential biological activities. This article delves into the mechanisms of action, pharmacological properties, and relevant case studies related to this compound.
Chemical Structure and Properties
This compound features a pyrrolidine ring substituted with a butan-2-yl group and a methyl group. This unique structure contributes to its interaction with various biological targets, particularly in the central nervous system (CNS).
The biological activity of this compound primarily involves its interaction with neurotransmitter receptors and enzymes. Preliminary studies suggest that it may function as an agonist or antagonist at certain receptors, influencing neurotransmitter release and receptor activation. This modulation can lead to various physiological effects, including alterations in mood, cognition, and pain perception.
Affinity and Selectivity
Recent research has highlighted the compound's affinity for dopamine receptors, particularly the D3 receptor, which is implicated in reward pathways and addiction mechanisms. The selectivity for D3 over D2 receptors is crucial for developing treatments aimed at minimizing addictive behaviors while providing analgesic effects .
In Vitro Studies
In vitro assays have demonstrated that this compound can effectively inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic potential. These findings are supported by docking studies that predict favorable interactions with target proteins .
Study on Pain Management
A notable study investigated the analgesic effects of this compound in animal models. The results indicated significant pain relief comparable to traditional opioids but with a lower risk of addiction due to its selective action on D3 receptors. This study suggests potential applications in pain management without the common side effects associated with opioid therapy .
Neuroprotective Effects
Another study explored the neuroprotective properties of this compound against neurodegenerative diseases. It was found to reduce oxidative stress markers and improve cognitive function in models of Alzheimer's disease. The mechanism appears to involve modulation of acetylcholine levels and enhancement of synaptic plasticity .
Comparative Analysis with Similar Compounds
| Compound Name | Affinity for D3R | Analgesic Effect | Neuroprotective Properties |
|---|---|---|---|
| This compound | High | Significant | Yes |
| N-(cyclohexylmethyl)-2,4-dimethylpentan-3-amine | Moderate | Moderate | No |
| 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) | Low | None | No |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
